molecular formula C12H8N2O2 B096012 10-Hydroxyphenazin-2-one CAS No. 18274-41-4

10-Hydroxyphenazin-2-one

Cat. No.: B096012
CAS No.: 18274-41-4
M. Wt: 212.2 g/mol
InChI Key: AMQKNERKPRXUIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Hydroxyphenazin-2-one (CAS Number: 4190-95-8) is a heterocyclic nitrogen-containing compound belonging to the phenazine family. Phenazines are bioactive secondary metabolites primarily produced by bacteria such as Pseudomonas and Streptomyces spp. . These compounds are of significant interest in microbiology and agricultural research due to their broad-spectrum antibiotic activity against various soil-borne fungal and bacterial pathogens . The antimicrobial effect of phenazines is attributed to their ability to disrupt cellular respiration by interfering with electron transport chains, leading to the generation of reactive oxygen species that cause cell death . While specific studies on this compound are less common, research on closely related 2-hydroxyphenazine derivatives has demonstrated potent antifungal and antibacterial properties . For instance, 2-hydroxyphenazine produced by Pseudomonas chlororaphis has been shown to exhibit stronger fungistatic activity than its precursor, phenazine-1-carboxylic acid (PCA) . The biosynthesis of such hydroxyphenazines often involves the enzymatic modification of a PCA core by monooxygenases, such as PhzO . This compound is provided For Research Use Only. It is intended for laboratory studies such as investigating microbial ecology, antibiotic mechanisms of action, and the biocontrol of plant pathogens. It is not intended for diagnostic, therapeutic, or any human or animal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

10-hydroxyphenazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2/c15-8-5-6-10-12(7-8)14(16)11-4-2-1-3-9(11)13-10/h1-7,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMQKNERKPRXUIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=CC(=O)C=C3N2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Mechanisms of Action of Hydroxylated Phenazines and Phenazine N Oxides

Electron Transport and Redox Cycling

Phenazines are recognized for their capacity to mediate electron transfer, a process central to their biological effects. researchgate.net These compounds can accept electrons from reduced cellular components and transfer them to electron acceptors, a process known as redox cycling. researchgate.netnih.gov This shuttling of electrons can significantly impact cellular respiration and energy production.

The water-soluble analog 2-hydroxyphenazine (B1496473) (HPhen) can replace the physiological electron donor for heterodisulfide reductase (HDR) in methanogens, which is typically the membrane-bound methanophenazine. nih.gov This indicates its direct participation in microbial electron transport chains.

Modulation of Cellular Redox States

The continuous reduction and oxidation of phenazines can alter the intracellular redox environment. asm.org By accepting electrons from reductants like NAD(P)H and transferring them to oxidants, they influence the ratio of reduced to oxidized molecules within the cell, a critical factor for maintaining cellular homeostasis. nih.gov

The interaction of phenazines with cellular reductants and oxidants is a key aspect of their function. This redox cycling can influence numerous metabolic pathways and cellular signaling processes that are dependent on the cell's redox state. nih.govasm.org For instance, the redox state is intimately linked to bacterial community morphogenesis. asm.org

Interaction with Alternate Terminal Electron Acceptors

In environments where oxygen is scarce, phenazines can transfer electrons to alternative acceptors. This capability is crucial for the anaerobic survival of certain bacteria. nih.gov Reduced phenazines can be re-oxidized by inorganic electron acceptors such as ferric iron (Fe³⁺). biorxiv.org This interaction not only regenerates the oxidized phenazine (B1670421), allowing it to continue participating in redox cycling, but also facilitates the reduction of the alternative electron acceptor. biorxiv.org

Studies have shown that various reduced phenazines can reductively dissolve iron oxides like ferrihydrite and hematite. northwestern.edu Furthermore, the oxidation of reduced phenazines has been observed to be coupled with the reduction of other terminal electron acceptors, including nitrate (B79036) and fumarate. biorxiv.org

Reactive Oxygen Species (ROS) Generation

A significant consequence of phenazine redox cycling, particularly in the presence of oxygen, is the generation of reactive oxygen species (ROS). nih.gov The transfer of electrons from reduced phenazines to molecular oxygen results in the formation of superoxide (B77818) radicals (O₂•⁻). nih.govnih.gov

The process begins with the reduction of the phenazine molecule by cellular reductants like NADPH. nih.govresearchgate.net The reduced phenazine then reacts with molecular oxygen to produce superoxide, regenerating the oxidized phenazine, which can repeat the cycle. researchgate.net This continuous production of ROS can overwhelm the cell's antioxidant defenses. nih.gov

Induction of Oxidative Stress in Target Cells

The overproduction of ROS, such as superoxide and hydrogen peroxide (H₂O₂), leads to a state of oxidative stress. nih.govnih.gov Oxidative stress is characterized by an imbalance between the production of reactive species and the cell's ability to detoxify them. mdpi.com This imbalance can cause widespread damage to cellular components.

The accumulation of ROS can damage DNA, lipids, and proteins, leading to cellular dysfunction. nih.gov The antimicrobial activity of many phenazines is attributed to this induction of lethal oxidative stress in target bacterial or fungal cells. nih.gov

Role of Hydroxyl Radicals

Among the various ROS, the hydroxyl radical (•OH) is the most reactive and damaging. nih.govmdpi.com It is often formed from hydrogen peroxide through the Fenton reaction, which is catalyzed by ferrous iron (Fe²⁺). mdpi.comnih.gov

The superoxide radical generated by phenazine redox cycling can be converted to hydrogen peroxide by superoxide dismutase. mdpi.com In the presence of free iron, this H₂O₂ can then be converted into highly reactive hydroxyl radicals. nih.gov These radicals can react indiscriminately with nearby biological molecules, contributing significantly to the cytotoxic effects observed with phenazine compounds. mdpi.com Studies involving a mixture of NADH and phenazine methosulphate have demonstrated that the hydroxylation of aromatic compounds requires the presence of hydrogen peroxide and hydroxyl radicals. nih.gov

Nucleic Acid Interactions

The generation of ROS by hydroxylated phenazines like 10-Hydroxyphenazin-2-one has direct consequences for the integrity of nucleic acids. Oxidative stress induced by these compounds can lead to significant DNA damage. nih.gov

Research on the related compound 1-hydroxyphenazine (B607933) (1-HP) has utilized supercoiled plasmid DNA as an analytical tool to detect ROS generation. nih.govacs.org The cleavage of DNA strands observed in these assays provides evidence of ROS-mediated damage. researchgate.net The highly reactive hydroxyl radical, in particular, can cause single- and double-strand breaks in DNA, as well as modifications to nucleotide bases. nih.gov Furthermore, studies with pyocyanin (B1662382) and 1-hydroxyphenazine under anaerobic conditions suggest that these molecules kill cells via DNA damage during electron transfer with iron, a process that generates radical intermediates. asm.orgasm.org

DNA Intercalation and Damage

Phenazine compounds, as a class, are known for their ability to interact with DNA. However, specific studies detailing the intercalation of this compound into the DNA helix are not extensively available in the current scientific literature.

Research on the related compound, 2-hydroxy-phenazine-1-carboxylic acid (2-OH-PCA), has shown that its production in Pseudomonas chlororaphis 30-84 promotes the release of extracellular DNA (eDNA) nih.govosti.govnih.gov. This effect is linked to the upregulation of a bacteriophage-derived pyocin and its lysis cassette, suggesting that the influence of 2-OH-PCA on eDNA production is at least partly due to cell autolysis nih.govosti.govnih.gov. The release of eDNA is a crucial factor in the formation and structural integrity of biofilms nih.gov. While this does not directly demonstrate DNA intercalation, it points to a mechanism by which a hydroxylated phenazine can indirectly lead to the presence of extracellular genetic material, a form of localized DNA damage at the population level.

Cellular and Molecular Target Modulation

Hydroxylated phenazines can modulate a variety of cellular and molecular targets, leading to significant changes in cellular physiology and behavior.

Enzyme Inhibition (e.g., Topoisomerases)

Some phenazine derivatives have been identified as inhibitors of topoisomerases I and II, enzymes crucial for managing DNA topology during replication, transcription, and repair nih.govnih.gov. These enzymes are vital for cell viability, and their inhibition can lead to cell cycle arrest and apoptosis nih.gov. While these findings suggest a potential mechanism for hydroxylated phenazines, specific enzymatic assays detailing the inhibitory activity of this compound against topoisomerases are not yet available. The development of synthetic anticancer phenazine derivatives is an active area of research, aiming to leverage these inhibitory activities with greater target specificity nih.gov.

Regulation of Gene Expression Patterns

The presence of hydroxylated phenazines can lead to broad changes in gene expression. In P. chlororaphis 30-84, the production of 2-OH-PCA has been shown to have far-reaching transcriptomic consequences nih.govosti.govnih.gov. A comparative transcriptomic analysis revealed that a significant number of genes were differentially expressed in strains producing 2-OH-PCA compared to a phenazine-deficient mutant nih.gov.

A core set of 46 genes was found to be differentially expressed in all phenazine-producing strains, including those involved in oxidative stress response, phenazine biosynthesis, drug resistance, and DNA repair nih.gov. This indicates a conserved transcriptional response to the presence of phenazines.

Differentially Expressed Genes in 2-OH-PCA Producing P. chlororaphis 30-84
Gene CategoryNumber of Differentially Expressed GenesExpression ChangeReference
All Phenazine Producers (Core Set)46Up- and Down-regulated nih.gov
Specific to 2-OH-PCA Producers240Majority Up-regulated (222 genes) nih.gov
Total Differentially Expressed (vs. non-producer)802Up- and Down-regulated nih.govosti.govnih.gov

Notably, a gene cluster encoding a bacteriophage-derived pyocin and its lysis cassette was significantly upregulated in the 2-OH-PCA producing strains, providing a molecular basis for the observed increase in eDNA release nih.govosti.govnih.gov.

Role as Cell Signals

Phenazines can act as signaling molecules, influencing patterns of gene expression in a manner akin to quorum sensing signals nih.gov. The production of phenazines in many Pseudomonas species is itself regulated by quorum sensing systems, such as the PhzR/PhzI system semanticscholar.org. This regulatory link suggests that phenazines are part of a hierarchical signaling network that coordinates population-level behaviors. The widespread transcriptomic changes induced by 2-OH-PCA in P. chlororaphis 30-84 provide strong evidence for its role as a signaling molecule that modulates cellular physiology beyond its direct antibiotic effects nih.gov.

Impact on Biofilm Formation and Architecture

Hydroxylated phenazines play a significant role in the development and architecture of biofilms nih.gov. In P. chlororaphis 30-84, enhanced production of 2-OH-PCA was shown to promote cell adhesion and alter the three-dimensional structure of surface-attached biofilms nih.govosti.govnih.gov. This is strongly correlated with the increased production of eDNA, a key component of the biofilm matrix nih.gov.

The addition of exogenous 2-OH-PCA to a phenazine-deficient mutant of P. chlororaphis 30-84 increased the amount of eDNA produced and the mass of the biofilm matrix, confirming the direct role of this hydroxylated phenazine in biofilm development nih.gov.

Effect of Exogenous 2-OH-PCA on Biofilm Matrix and eDNA Production in P. chlororaphis 30-84ZN (phenazine-deficient mutant)
TreatmenteDNA Concentration (µg/ml) at 72hBiofilm Matrix Mass (mg)Reference
Control (no phenazine)13.4 ± 3.9130.2 ± 28.0 nih.gov
+ 2-OH-PCA (20 µg/ml)51.1 ± 8.8701.2 ± 56.8 nih.gov

These findings underscore the importance of hydroxylated phenazines in structuring microbial communities and promoting a sessile, protected lifestyle within a biofilm.

Biological Activities and Phenotypic Manifestations in Vitro Models

Antimicrobial Activities

Research into the direct antibacterial effects of 1-hydroxyphenazine (B607933) against Gram-positive pathogens has shown limited efficacy. In a study evaluating a collection of 13 phenazine (B1670421) compounds, 1-hydroxyphenazine demonstrated no significant antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis, with a Minimum Inhibitory Concentration (MIC) greater than 100 μM. nih.gov This is in contrast to its parent compound, pyocyanin (B1662382), which showed moderate activity (MIC = 50 μM), and halogenated derivatives of 1-hydroxyphenazine, which displayed potent antibacterial properties. nih.govrsc.org

While specific data for Enterococcus faecium is not extensively detailed for 1-hydroxyphenazine alone, research has focused on halogenated phenazine (HP) analogues. These modified compounds have demonstrated potent activities against vancomycin-resistant Enterococcus faecium (VRE). nih.gov For instance, certain 7,8-dihalogenated HP derivatives showed remarkable biofilm eradication activity against VRE 700221 with a Minimum Biofilm Eradication Concentration (MBEC) as low as 0.20 μM. nih.gov

Table 1: Antibacterial Activity of 1-Hydroxyphenazine Against Gram-Positive Bacteria

Compound Bacterium Activity (MIC)
1-Hydroxyphenazine Staphylococcus aureus > 100 μM

1-hydroxyphenazine has been reported to exhibit antibacterial activity against the Gram-negative bacterium Escherichia coli. medchemexpress.com However, detailed quantitative data on the extent of this inhibition, such as specific MIC values, is limited in the available literature. Studies on related phenazine compounds, such as phenazine-1-carboxylic acid (PCA), have shown inhibitory effects on various Gram-negative pathogens. nih.gov The redox-active nature of phenazines is believed to contribute to their antibacterial properties, potentially through the generation of reactive oxygen species (ROS) that can damage cellular components. nih.gov

The ability of 1-hydroxyphenazine to eradicate established bacterial biofilms appears to be limited. Its low intrinsic antibacterial activity against planktonic Gram-positive bacteria like S. aureus suggests it is not a potent agent for killing biofilm-encased cells. nih.gov

In contrast, significant research has highlighted the potent biofilm-eradicating capabilities of halogenated phenazines (HPs), which are synthetic derivatives of 1-hydroxyphenazine. researchgate.net For example, 2,4-dibromo-1-hydroxyphenazine was found to be effective against biofilms of methicillin-resistant S. aureus (MRSA), methicillin-resistant S. epidermidis (MRSE), and vancomycin-resistant Enterococcus faecium (VRE). nih.gov Further modifications to the HP scaffold, such as substitutions at the 6-, 7-, or 8-positions, have led to analogues with even greater biofilm-killing potencies against these Gram-positive pathogens. nih.govrsc.org One study using a phenazine extract from a Pseudomonas isolate, which was identified as being similar to hydroxyphenazine, demonstrated biofilm inhibition percentages ranging from 32.2% to 77.56% against various coagulase-negative staphylococci. researchgate.net

1-hydroxyphenazine demonstrates significant antifungal activity against a range of plant pathogenic fungi. It has been identified as a potent agent against crop pathogens including Fusarium graminearum and Alternaria solani. nih.gov Studies have confirmed its inhibitory effects on various Fusarium strains. researchgate.net

The broad-spectrum antifungal properties of phenazines, including 1-hydroxyphenazine, are a key mechanism by which certain bacteria, like Pseudomonas species, exert biological control over fungal diseases in agricultural settings. nih.govnih.gov For instance, 1-hydroxyphenazine produced by Pseudomonas aeruginosa has been shown to inhibit the growth of fungi such as Rhizoctonia solani. researchgate.net While direct studies on 1-hydroxyphenazine against Alternaria are noted, related phenazines like phenazine-1-carboxylic acid (PCA) and 2-hydroxy-phenazine-1-carboxylic acid have been shown to be effective against Alternaria tenuissima. researchgate.netfrontiersin.org

Table 2: Antifungal Activity of 1-Hydroxyphenazine Against Plant Pathogens

Compound Fungal Pathogen Observed Effect
1-Hydroxyphenazine Fusarium graminearum Antifungal activity
1-Hydroxyphenazine Alternaria solani Antifungal activity
1-Hydroxyphenazine Fusarium strains Inhibitory effects

Antifungal Activity

Fungistatic and Fungicidal Effects

Phenazine compounds are recognized for their broad-spectrum antifungal properties. While specific data on 10-Hydroxyphenazin-2-one is limited, studies on structurally related hydroxyphenazines demonstrate significant activity against various fungal pathogens. For instance, phenazine derivatives have been shown to inhibit the growth of fungi such as Fusarium oxysporum, Candida albicans, and various dermatophytes. nih.govnih.govfrontiersin.org

The mechanism of antifungal action is often attributed to the ability of phenazines to undergo redox cycling, leading to the production of reactive oxygen species (ROS) that cause oxidative damage to fungal cells. This can result in the inhibition of spore germination, disruption of mycelial growth, and ultimately, cell death. The substitution patterns on the phenazine core, including the position and number of hydroxyl groups, play a crucial role in determining the potency and spectrum of their antifungal activity. mdpi.com Some phenothiazines, which are structurally similar, have shown consistent antifungal activity against a wide array of medically important fungi, including species resistant to existing drugs. nih.gov

Antiproliferative and Cytotoxic Activities

Phenazine derivatives have garnered significant interest for their potential as anticancer agents due to their antiproliferative and cytotoxic effects on various cancer cell lines.

A substantial body of research has demonstrated the cytotoxic potential of phenazine compounds against a diverse panel of human cancer cell lines. Phenazine 5,10-dioxides, in particular, have been a focus of these investigations. For example, the natural products iodinin (B1496461) and myxin (B609384), which are hydroxylated phenazine 5,10-dioxides, exhibit potent and selective cytotoxicity against human acute myeloid leukemia (AML) cells, such as the MOLM-13 cell line. nih.gov

Furthermore, synthetic derivatives have been developed to enhance this anticancer activity. Studies have reported the efficacy of various substituted phenazines against cell lines including:

Pancreatic Cancer: MiaPaCa-2 researchgate.net

Colon Cancer: Caco-2 nih.gov

Leukemia: K562

Hepatocellular Carcinoma: HepG2

Gastric Carcinoma: MGC803

Colorectal Carcinoma: HCT116

Breast Adenocarcinoma: MCF-7

The cytotoxic activity is often dose-dependent, with IC50 values for some derivatives falling into the low micromolar or even nanomolar range, indicating high potency.

Cytotoxicity of Phenazine Derivatives on Various Cancer Cell Lines

Phenazine Derivative ClassCancer Cell LineReported EffectReference
Phenazine 5,10-dioxides (e.g., Iodinin, Myxin)MOLM-13 (Acute Myeloid Leukemia)Potent and selective cytotoxicity nih.gov
Phenazine 5,10-dioxidesCaco-2 (Colon)Aerobic-antiproliferative activity nih.gov
2,3,7-trisubstituted phenazinesMiaPaCa-2 (Pancreatic)More cytotoxic than gemcitabine researchgate.net

A key feature of many phenazine 5,10-dioxide derivatives is their selective cytotoxicity toward hypoxic cells, which are commonly found in solid tumors and are notoriously resistant to conventional therapies. nih.gov This selectivity is attributed to their function as bioreductive prodrugs. nih.gov

Under the low-oxygen conditions of a tumor microenvironment, the N-oxide groups of these phenazine compounds can be enzymatically reduced. This bioreduction process generates highly reactive radical species, such as hydroxyl radicals (•OH). nih.govnih.gov These radicals can then induce significant damage to essential cellular macromolecules, including DNA, leading to cell death. nih.gov In contrast, under normal oxygen (normoxic) conditions, the reduced radical can be rapidly re-oxidized back to the parent compound, a "futile redox cycling" that prevents the accumulation of toxic species and spares healthy tissues. nih.gov The enzymes involved in this bioreduction can include DT-diaphorase and cytochrome P450.

This hypoxia-selective mechanism makes phenazine 5,10-dioxides promising candidates for targeted cancer therapy, as they can specifically eliminate cancer cells in the tumor core that are often resistant to radiation and chemotherapy. researchgate.net

In addition to direct cytotoxicity, phenazine derivatives can exert their anticancer effects by inducing cell cycle arrest and apoptosis (programmed cell death).

Treatment of cancer cells with certain phenazine compounds has been shown to halt cell cycle progression, often at the G1, S, or G2/M phases. nih.govresearchgate.net For instance, the phenazine 5,10-dioxide derivative 7(8)-bromo-2-hydroxyphenazine 5,10-dioxide (PDO1) was found to induce cell-cycle arrest in Caco-2 cells under normoxic conditions. nih.gov This interruption of the cell cycle prevents cancer cells from proliferating.

Following cell cycle arrest, or through independent pathways, these compounds can trigger apoptosis. This is often characterized by morphological changes, DNA fragmentation, and the activation of caspases, which are key enzymes in the apoptotic cascade. nih.gov While some phenazine derivatives like PDO1 induce DNA fragmentation, they may not always lead to significant apoptosis, suggesting that other forms of cell death could be involved. nih.gov Other studies on related compounds have shown clear induction of apoptosis in various cancer cell lines. nih.govresearchgate.net

Other Pharmacological Activities (General Phenazine Context)

The phenazine scaffold is also associated with activity against various parasitic protozoa. researchgate.net Specifically, phenazines have demonstrated in vitro and in vivo activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis (sleeping sickness). nih.gov This suggests that phenazine derivatives could serve as a structural basis for the development of new antiparasitic agents. The mechanism of action against these parasites may also involve the generation of oxidative stress, a vulnerability in many trypanosomatids. scielo.brfrontiersin.org

Insecticidal Activity

Phenazines, a class of nitrogen-containing heterocyclic compounds produced by various bacteria, are recognized for a wide range of biological activities, including insecticidal properties. nih.gov However, specific in vitro studies detailing the insecticidal mechanism or efficacy of this compound or its close analogue 2-hydroxyphenazine (B1496473) are not extensively documented in the current scientific literature. The broader class of phenazine compounds is known to interfere with cellular respiration by acting as redox-active agents, which could be a potential mechanism for toxicity in insects, but direct evidence for this specific molecule is limited. nih.gov

Neuroprotective Activity

While various natural products are under investigation for their potential to protect neurons from damage, research focusing specifically on the neuroprotective effects of simple hydroxylated phenazines like this compound is still an emerging field. Some complex phenazine derivatives have been evaluated for antineuroinflammatory properties, but data directly supporting a neuroprotective role for this specific compound in in vitro models of neurodegeneration is not widely available in the literature. nih.govresearchgate.net

Anti-inflammatory Activity

Certain phenazine derivatives have demonstrated anti-inflammatory effects in preclinical studies. For example, some derivatives isolated from Streptomyces flavidovirens and the fungus Cystobasidium laryngis have shown potential in modulating inflammatory responses. nih.govacs.orgnih.gov One study on a novel phenazine derivative showed it could inhibit the release of pro-inflammatory cytokines such as IL-6 and TNF-α in LPS-induced microglia cells and reduce oxidative stress by activating the Nrf2 signaling pathway. nih.govacs.org These findings suggest that the core phenazine structure is a candidate for anti-inflammatory activity. However, in vitro studies specifically quantifying the anti-inflammatory capacity of this compound or 2-hydroxyphenazine are limited.

Ecological and Environmental Functions

Role in Plant-Microbe Interactions (Biocontrol)

The ability of 2-hydroxyphenazine (2-OH-PHZ) to suppress plant diseases is well-documented. This compound exhibits broad-spectrum antibiotic activity against numerous fungal and oomycete pathogens. apsnet.org It is produced by biocontrol strains like Pseudomonas chlororaphis (formerly aureofaciens) 30-84, which uses the enzyme PhzO to convert phenazine-1-carboxylic acid (PCA) into 2-hydroxyphenazine-1-carboxylic acid (2-OH-PCA), a precursor that can spontaneously decarboxylate to form 2-OH-PHZ. nih.govresearchgate.net

The antimicrobial action of 2-OH-PHZ is believed to stem from its ability to accept electrons, which disrupts the normal electron transport chain in the pathogen's cells. This interference leads to the overproduction of reactive oxygen species (ROS) like superoxide (B77818) (O₂⁻) and hydrogen peroxide (H₂O₂), causing oxidative stress and ultimately leading to cell death. nih.gov Studies have shown that hydroxylated phenazines often exhibit stronger fungistatic and bacteriostatic activity against certain pathogens compared to their non-hydroxylated precursor, PCA. researchgate.net

Table 1: Biocontrol Activity of 2-Hydroxyphenazine (2-OH-PHZ) Against Plant Pathogens

PathogenAssociated DiseaseProducing Bacterium (Strain)Observed Effect
Gaeumannomyces graminis var. triticiTake-all disease of wheatPseudomonas chlororaphis 30-84Inhibition of fungal hyphal growth. The ability to produce 2-OH-PHZ was correlated with greater antifungal activity than PCA alone. nih.gov
Phytophthora cinnamomiRoot rot in various plantsPseudomonas aurantiaca ST-TJ4Significant inhibition of mycelial growth, causing mycelial deformation and disruption of internal cell structures. apsnet.org
Streptomyces scabiesCommon scab of potatoPhenazine-producing Pseudomonas spp.Exhibited antibiotic activity, though to a lesser extent than its precursor, PCA, in direct application tests. asm.org
Verticillium dahliaeVerticillium wiltPhenazine-producing Pseudomonas spp.Showed no significant inhibitory activity in direct application tests. asm.org

Beyond direct disease suppression, the production of phenazines by rhizosphere bacteria is linked to plant growth promotion, especially under stressful environmental conditions. While the phenazine-producing bacteria themselves often have multiple growth-promoting traits (such as producing phytohormones or improving nutrient availability), the phenazines contribute to this effect by reducing the impact of biotic and abiotic stress.

A study investigating the role of phenazine production by Pseudomonas chlororaphis 30-84 on wheat seedlings under saline conditions found that colonization by phenazine-producing strains promoted salt-stress tolerance. figshare.com Specifically, seedlings treated with bacteria capable of producing phenazines showed reduced accumulation of reactive oxygen species (ROS) and enhanced antioxidant enzyme activity in their leaves. figshare.com While all tested bacterial strains (including non-phenazine producers) helped improve the water content in seedlings under salt stress, only the phenazine-producing derivatives were able to enhance the shoot or root growth of seedlings across all tested wheat varieties under non-saline conditions, indicating a direct or indirect role in promoting plant growth and resilience. figshare.com

Microbe-Microbe Interactions in Biofilms and Communities

As redox-active metabolites, 2-OH-PHZ and related phenazines are crucial mediators of microbial interactions, significantly influencing the structure and function of microbial communities and biofilms. nih.govbioengineer.org They can act as signaling molecules, genetic regulators, and agents of chemical warfare, thereby shaping the ecological dynamics within complex microbial consortia. nih.govasm.org

The most well-documented role of 2-hydroxyphenazine in microbial communities is its function as a broad-spectrum antibiotic, which facilitates competition by suppressing the growth of rival microorganisms. nih.govnih.gov This antagonistic activity is a key factor in the ecological success of the producing organisms. nih.gov

The primary mechanism of this antagonism is the generation of reactive oxygen species (ROS), such as superoxide (O₂⁻) and hydrogen peroxide (H₂O₂). nih.gov Phenazines can diffuse across the membranes of target cells, where they undergo redox cycling, transferring electrons to molecular oxygen. This process disrupts cellular respiration and generates toxic ROS that overwhelm the target organism's antioxidant defenses, leading to cell death. nih.gov

Research has shown that hydroxylated phenazines exhibit enhanced bioactivity compared to their precursors. For instance, Pseudomonas chlororaphis strain 30-84, which produces both PCA and its hydroxylated derivatives (2-hydroxyphenazine-1-carboxylic acid and 2-OH-PHZ), demonstrates greater efficacy against the fungal wheat pathogen Gaeumannomyces graminis var. tritici than strains that produce only PCA. nih.govresearchgate.net This highlights the competitive advantage conferred by the production of 2-OH-PHZ. More recent findings suggest that phenazines also function by targeting and inhibiting essential enzymes like topoisomerase IV, particularly in Gram-positive bacteria, providing another mechanism for their selective antimicrobial action. bioengineer.org

Phenazine CompoundProducing Organism (Example)Target Organism (Example)Observed Antagonistic EffectReference
2-Hydroxyphenazine (2-OH-PHZ) & its precursorPseudomonas chlororaphis 30-84Gaeumannomyces graminis var. tritici (Fungus)Enhanced inhibition of fungal growth compared to PCA-only producers. nih.govresearchgate.net
Phenazines (General)Various soil bacteriaIndigenous soil microbesCorrelated with enhanced persistence and competition in natural soil communities. nih.gov
Phenazines (General)Various bacteriaGram-positive bacteriaInhibition of topoisomerase IV, leading to cell death. bioengineer.org

Beyond direct antagonism, 2-OH-PHZ and other phenazines can foster synergistic relationships that benefit either the producing population or the broader microbial community.

Within a biofilm of the producing organism, such as Pseudomonas aeruginosa, phenazines act as crucial molecules for maintaining intracellular redox homeostasis. asm.org In the oxygen-limited depths of a mature biofilm, these compounds can serve as terminal oxidants, allowing for anaerobic survival and ATP generation. asm.orgasm.org This function is a form of intraspecies cooperation, enabling the community as a whole to thrive in environments with steep oxygen gradients.

Furthermore, phenazines can facilitate interspecies synergistic interactions. As potent electron shuttles, they can be produced by one organism and utilized by another to perform metabolic functions that would otherwise be impossible. A key example is the stimulation of mineral reduction by dissimilatory iron-reducing bacteria like Shewanella oneidensis. researchgate.netcaltech.edu Shewanella can utilize phenazines produced by Pseudomonas to transfer electrons to insoluble iron and manganese oxides, effectively "breathing" minerals. This process makes essential nutrients more bioavailable and links the metabolic activities of different species within the community. researchgate.net

Contributions to Biogeochemical Cycles

The redox-active nature of 2-OH-PHZ and its relatives allows them to play a significant role in biogeochemical cycling, particularly of metals like iron and manganese. researchgate.netcaltech.edu These elements are essential nutrients for life, but their bioavailability is often limited by their presence in insoluble mineral forms (e.g., ferric iron, Fe³⁺).

Phenazines function as extracellular electron shuttles, facilitating the microbial reduction of these insoluble minerals. researchgate.net A phenazine-producing bacterium releases the compound into the environment, where it can be reduced by a variety of microbes. The reduced phenazine then abiotically reduces the mineral oxide (e.g., converting Fe³⁺ to the more soluble ferrous iron, Fe²⁺), after which the oxidized phenazine can be reduced again by bacteria, allowing it to be recycled multiple times. researchgate.netcaltech.edu

This process of microbial mineral reduction has profound impacts on the chemistry of soils and sediments. researchgate.net By solubilizing iron and manganese, phenazine-producing bacteria and their partners increase the bioavailability of these key nutrients for the entire ecosystem. This function demonstrates that microbial secondary metabolites like 2-OH-PHZ are not only involved in direct microbe-microbe competition but are also key players in the fundamental elemental cycles that sustain life. researchgate.netcaltech.edu

ProcessRole of Phenazine (e.g., 2-OH-PHZ)Key Organisms Involved (Examples)Biogeochemical OutcomeReference
Dissimilatory Iron ReductionActs as a recyclable extracellular electron shuttle.Pseudomonas chlororaphis (producer), Shewanella oneidensis (reducer)Reductive dissolution of poorly crystalline iron (III) oxides to soluble iron (II). researchgate.netcaltech.edu
Dissimilatory Manganese ReductionFunctions as an electron shuttle to manganese (IV) oxides.Pseudomonas chlororaphisIncreases bioavailability of manganese by reducing it to more soluble forms. caltech.edu

Impact of Substituent Position and Nature on Biological Activity

The strategic placement and chemical properties of functional groups on the phenazine scaffold can dramatically alter the bioactivity of the resulting derivatives. These modifications can enhance antimicrobial, anticancer, and other pharmacological properties by influencing factors such as membrane permeability, redox potential, and interaction with biological targets. nih.gov

Hydroxylation is a key modification that significantly impacts the biological activity of phenazine derivatives. The position and number of hydroxyl groups can modulate the electronic properties and hydrogen-bonding capabilities of the molecule, which are critical for its interaction with biological targets. For instance, the presence of hydroxyl groups can lower the redox potential of phenazine compounds. nih.gov

Studies have shown that hydroxylation and hydroxy-methylation are very important for the antibiotic activity of phenazines. mdpi.com For example, 2-hydroxyphenazine has been reported to have a better inhibitory effect on the take-all disease of wheat than phenazine-1-carboxylic acid (PCA). researchgate.net

The introduction of hydroxyl groups can also influence the physical properties of the compounds. In the context of developing anode materials for alkaline-based batteries, introducing hydroxyl groups to the phenazine core was found to lower the redox potential by 0.4 V. Additionally, intramolecular hydrogen bonds formed by these groups can create fast ion transport channels, which remarkably improves redox kinetics. nih.gov

Table 1: Effect of Hydroxylation on the Properties of Phenazine Derivatives This table is interactive. Click on the headers to sort the data.

Compound Modification Observed Effect Reference
2-Hydroxyphenazine Addition of a hydroxyl group to the phenazine core Improved inhibition of take-all disease in wheat compared to PCA. researchgate.net researchgate.net
Hydroxylated Phenazines General hydroxylation Considered very important for antibiotic activity. mdpi.com mdpi.com

N-oxidation is a significant structural modification in phenazine derivatives that often leads to potent biological activities. researchgate.net Phenazine di-N-oxides are a notable class of antitumor agents that can selectively target and kill hypoxic cells found in solid tumors. nih.gov Myxin (1-hydroxy-6-methoxyphenazine-N5, N10-dioxide) is a well-known N-oxide with significant antimicrobial activity. researchgate.net The proposed mechanisms for the biological activity of N-oxides like iodinin and myxin include DNA intercalation, production of reactive oxygen species (ROS), inhibition of topoisomerases, and metal chelation. researchgate.net

The biosynthesis of N-oxide phenazines has been studied, and it has been found that methylation of neighboring hydroxyl groups at the C1 or C6 positions can prevent the N-monooxygenase from oxidizing the phenazine nitrogen atom. nih.govresearchgate.net This suggests a subtle interplay between different functional groups in determining the final structure and activity of the molecule.

Alkylation and O-methylation introduce lipophilic characteristics to the phenazine core, which can enhance the interaction of these compounds with microbial cell membranes. nih.gov The addition of methoxy (B1213986) and alkyl side chains can improve the lipophilicity of phenazine derivatives, potentially leading to disruption of microbial cell membrane integrity. nih.gov

O-methylation has been shown to be important for the antibiotic activity of phenazines. nih.gov For example, 1-methoxyphenazine (B1209711) exhibits much higher antifungal activity against certain plant pathogens than its non-methylated counterpart. nih.gov Similarly, the antimicrobial activity of myxin is significantly higher than that of iodinin, a difference that can be attributed in part to the O-methylation in myxin. researchgate.netnih.gov

Late-stage meta-C–H alkylation has been explored as a strategy to modulate the biological properties of pharmaceuticals, including those with a phenazine-like scaffold. This approach allows for the direct incorporation of saturated substituents, which can be used to investigate SAR, improve metabolic stability, and modulate biological properties. youtube.com

The introduction of halogen atoms to the phenazine scaffold is a powerful strategy for enhancing biological activity, particularly antibacterial and biofilm-eradicating properties. nih.gov Halogenated phenazines have demonstrated potent activity against critical Gram-positive pathogens, including multidrug-resistant strains of Staphylococcus aureus, Staphylococcus epidermidis, and Enterococcus faecium. nih.govrsc.org

For instance, 2-bromo-1-hydroxyphenazine is significantly more potent than the well-known phenazine antibiotic pyocyanin. nih.gov Synthetic halogenated phenazine compounds have been developed that show potent antibacterial activity and the ability to eradicate bacterial biofilms. nih.gov Some of these compounds have demonstrated efficacy in animal models of infection. nih.gov The mechanism of action for some halogenated phenazines involves iron starvation through chelation by the 1-hydroxyl group and the adjacent nitrogen atom. rsc.org

Table 2: Antibacterial Activity of Selected Halogenated Phenazine Derivatives This table is interactive. Click on the headers to sort the data.

Compound Target Organism Minimum Inhibitory Concentration (MIC) Reference
2-bromo-1-hydroxyphenazine General antibacterial 6.25 µM nih.gov
Pyocyanin General antibacterial 50 µM nih.gov
Synthetic Halogenated Phenazine HP 1 General antibacterial 1.56 µM nih.gov
Synthetic Halogenated Phenazine HP 29 General antibacterial 0.08 µM nih.gov

Prenylation, the attachment of lipophilic prenyl groups, is another structural modification that can enhance the bioactivity of phenazine derivatives. nih.gov This modification increases the membrane permeability of the compounds, thereby improving their interaction with microbial cells. nih.gov

A number of prenylated phenazines have been identified with notable antimicrobial activities. nih.gov Terpenoid phenazines, which contain isoprenylated side chains, have been reported to exhibit moderate to significant antibacterial effects against both Gram-positive and Gram-negative bacteria. nih.gov However, it is important to note that not all prenylated phenazines show strong biological activity; some O-prenylated and N-prenylated derivatives have been found to have no discernible biological activity. nih.gov This highlights the importance of the specific structure and position of the prenyl group in determining the biological outcome.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com This method is valuable in drug discovery for predicting the activity of new compounds and for understanding the structural features that are most important for a desired biological effect. nih.gov

For phenazine derivatives, 2D- and 3D-QSAR studies have been conducted to gain insights into the chemical and structural basis for their biological activity, particularly as bioreductive antitumor agents. nih.gov These studies have established that electronic and lipophilic descriptors of phenazine dioxides are related to their survival fraction in both oxic and hypoxic conditions. nih.gov

Statistically significant 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been developed. For example, a CoMSIA model using a hydrogen bond acceptor field showed a strong correlation with the survival fraction in hypoxia. nih.gov These models provide valuable information for the design of new phenazine analogues with improved potency. nih.gov

In a study on antimicrobial N2-substituted iminophenazines, QSAR analysis revealed that the electronic parameter σ* had a much better correlation with the concentration of the compounds in the spleen of mice than the partition coefficient (log P), indicating the significance of electronic factors in the transport of these compounds. researchgate.net

Table 3: QSAR Model Statistics for Phenazine Dioxides as Antitumor Agents This table is interactive. Click on the headers to sort the data.

Biological Parameter QSAR Model r² (squared correlation coefficient) q² (cross-validated r²)
Survival Fraction (oxia) CoMFA (standard model) 0.755 0.505
Survival Fraction (oxia) CoMSIA (steric and electrostatic fields) 0.757 0.527
Survival Fraction (hypoxia) CoMFA (standard model) 0.736 0.521

An in-depth examination of the chemical compound this compound and its analogues reveals a complex interplay between molecular structure and biological function. Through advanced computational techniques, researchers are progressively deciphering the specific chemical attributes that govern the activity of these phenazine derivatives. This article explores the structure-activity relationship (SAR) studies, predictive modeling, and computational chemistry approaches that are crucial in understanding and harnessing the potential of these compounds.

Synthetic Strategies and Analog Development for Phenazine Derivatives

Chemical Synthesis of the Phenazine (B1670421) Scaffold

The synthesis of the fundamental tricyclic phenazine structure can be achieved through various methods, ranging from classic named reactions to modern catalytic systems. guidechem.com A cornerstone method is the Wohl-Aue reaction, which typically involves the reaction of an aniline (B41778) with a nitrobenzene (B124822) in the presence of a base. Another classical approach is the condensation of 1,2-diaminobenzenes with 1,2-dicarbonyl compounds like catechols or o-benzoquinones. guidechem.comacs.org For instance, reacting catechol with ortho-diaminobenzene at high temperatures can produce 5,10-dihydrophenazine, which is subsequently oxidized to phenazine. guidechem.com

Modern synthetic chemistry has introduced more sophisticated and efficient methods. Palladium-catalyzed N-arylation reactions have become a powerful tool for constructing the phenazine core. guidechem.comscispace.com Additionally, the Jourdan-Ullmann coupling followed by a reductive ring-closure with sodium borohydride (B1222165) offers a pathway to diversely functionalized phenazine-1-carboxylic acids from simple anilines. rroij.com Researchers have also developed multicomponent reactions (MCRs) and environmentally friendlier "green" synthesis approaches, such as microwave-assisted and solvent-free methods, to improve efficiency and sustainability. bohrium.combenthamdirect.com

Synthetic MethodReactantsKey FeaturesReference
Wohl-Aue ReactionAniline and NitrobenzeneClassic method, requires basic conditions. guidechem.com
Condensation Reactiono-Phenylenediamine and 1,2-Dicarbonyl compoundForms dihydrophenazine intermediate, then oxidized. guidechem.comacs.org
Jourdan-Ullmann / Reductive CyclizationAniline and related precursorsStep-economical approach for rapid diversification. rroij.com
Palladium-Catalyzed N-ArylationAryl bromides and anilinesModern, efficient method for C-N bond formation. scispace.com
Multicomponent Reactions (MCRs)Multiple starting materials in one potHigh atom economy and efficiency for library synthesis. bohrium.com

Derivatization Methods for Hydroxylation and Oxidation

Once the phenazine scaffold is formed, further derivatization is often required to achieve desired biological activities. Hydroxylation and N-oxidation are common modifications.

Selective Introduction of Hydroxyl Groups

The introduction of hydroxyl groups onto the phenazine ring can significantly influence the compound's properties. Both biosynthetic and chemical methods are employed for this purpose. In biological systems, flavin-dependent monooxygenases are key enzymes. For example, the enzyme PhzS can catalyze the decarboxylation of phenazine-1-carboxylic acid (PCA) to produce 1-hydroxyphenazine (B607933) (1-OH-PHZ), while another monooxygenase, PhzO, can convert PCA to 2-hydroxyphenazine (B1496473) (2-OH-PHZ). researchgate.netacs.org

Chemical synthesis provides alternative routes. For example, 1,3-dihydroxyphenazine can be synthesized via the condensation of benzofuroxan (B160326) and phloroglucinol. orgsyn.org This method first produces the 1,3-dihydroxyphenazine dioxide intermediate, which is then reduced using a reagent like sodium dithionite (B78146) to yield the final dihydroxylated product. orgsyn.org The position of the hydroxyl groups is crucial, as different isomers can exhibit varied biological effects. nih.gov

Controlled N-Oxidation Procedures

The nitrogen atoms of the phenazine ring can be oxidized to form N-oxides, which are often critical for biological activity. rsc.orgresearchgate.net A common laboratory method for N-oxidation involves the use of peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a frequently used reagent. hi.is The degree of oxidation can be controlled by adjusting the stoichiometry of the oxidizing agent. For instance, treatment with one equivalent of m-CPBA can lead to a mono-N-oxide, whereas using an excess can result in the formation of the di-N-oxide. rsc.orghi.is

In nature, specific enzymes carry out these transformations. For example, LaPhzNO1, a flavin-containing N-monooxygenase from Lysobacter antibioticus, is responsible for the N-oxidation of phenazine precursors. acs.orgacs.orgresearchgate.net This enzyme can convert phenazine-1,6-dicarboxylic acid into its corresponding N5,N10-dioxide. researchgate.net Such phenazine 5,10-dioxides are a feature of several natural products with potent biological activities. skemman.is

Design and Synthesis of Prodrugs and Pro-compounds

To overcome challenges like poor solubility or to achieve targeted drug action, phenazine derivatives are often developed as prodrugs.

Strategies for Enhanced Solubility and Targeted Delivery

A significant hurdle for the clinical development of some phenazine compounds is their poor aqueous solubility. rsc.orgresearchgate.net To address this, various prodrug strategies have been devised. One effective approach is PEGylation, where a polyethylene (B3416737) glycol (PEG) chain is attached to the phenazine molecule, often via a carbonate linker. nih.govnih.gov This modification can dramatically improve water-solubility properties. nih.gov

Another strategy involves the attachment of different side chains to a hydroxyl group on the phenazine scaffold. Carbamate side chains, for instance, have been identified as an optimal choice for creating prodrugs of hydroxylated phenazine 5,10-dioxides. rsc.orgresearchgate.net These modifications can improve physicochemical properties, including both solubility and the ability to cross cell membranes, potentially releasing the active cytotoxic agent once inside the cell. rsc.org The use of nanocarriers like dendrimers has also been explored to enhance the solubility of phenazine compounds. researchgate.net

StrategyModifying GroupPurposeReference
PEGylationPolyethylene Glycol (PEG)Enhance water solubility. nih.govnih.gov
CarbamoylationCarbamate side chainsImprove solubility and membrane permeability. rsc.orgresearchgate.net
NanocarriersDendrimersAct as solubility enhancers. researchgate.net

Nitroreductase-Activated Prodrugs

A sophisticated approach for targeted therapy involves designing prodrugs that are activated by enzymes specific to the target cells, such as bacteria. nih.govacs.org Nitroreductase (NTR) enzymes, which are found in many bacterial species but are less common in mammalian cells, are an attractive target for this strategy. nih.govresearchgate.net

The design of these prodrugs involves incorporating a nitroaromatic group into the phenazine molecule, connected by a cleavable linker. nih.gov A sulfonate ester linker has been used effectively for this purpose. nih.govrsc.org In the presence of bacterial nitroreductase, the nitro group is reduced to an aniline. This reduction triggers a cascade that leads to the cleavage of the linker and the release of the active phenazine "warhead" specifically within the bacterial environment. nih.gov This strategy aims to mitigate off-target effects, improve water solubility, and ensure the targeted release of the active agent. nih.govresearchgate.netrsc.org

Combinatorial Synthesis and High-Throughput Screening of Analog Libraries

The structural framework of phenazine, including 10-Hydroxyphenazin-2-one, offers a versatile scaffold for chemical modification, making it an ideal candidate for combinatorial synthesis and the generation of diverse analog libraries. These approaches, coupled with high-throughput screening (HTS), have become instrumental in the discovery of novel phenazine derivatives with a wide range of biological activities.

Combinatorial chemistry enables the rapid synthesis of a large number of different but structurally related molecules. One effective strategy employed for phenazine derivatives is the use of multicomponent reactions. For instance, a one-pot, four-component synthesis method has been developed for benzo[a]pyrano[2,3-c]phenazines. This approach significantly simplifies the synthetic process, allowing for the creation of libraries with high functional group diversity by varying the aldehyde and diamine starting materials. researchgate.net Such methods are operationally simple and amenable to small-scale, high-speed synthesis, which is crucial for generating large libraries for screening. researchgate.net

Another powerful technique is the modular synthesis of halogenated phenazines (HPs) using the Wohl-Aue reaction. This method has been utilized to create libraries of HPs that target both planktonic bacteria and biofilms. researchgate.net By systematically modifying the phenazine core with different functional groups, researchers can explore structure-activity relationships (SAR) and optimize for desired biological effects. For example, the synthesis of a 27-membered phenazine library has led to the identification of bromophenazines with potent antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis. researchgate.net

Once these diverse libraries of phenazine analogs are synthesized, high-throughput screening is employed to rapidly assess their biological activity against various targets. HTS allows for the testing of thousands of compounds in a short period, making it a cornerstone of modern drug discovery. nih.gov Phenazine libraries have been screened against a multitude of biological targets, leading to the discovery of compounds with significant therapeutic potential.

For instance, screening of halogenated phenazine libraries has identified compounds with potent antibacterial and biofilm-eradicating properties against critical Gram-positive pathogens. researchgate.netnih.gov These screens have revealed that specific substitutions on the phenazine ring can dramatically enhance activity.

The following tables summarize key findings from the high-throughput screening of various phenazine analog libraries, showcasing the diverse biological activities discovered through these powerful techniques.

Table 1: Antibacterial and Biofilm Eradication Activity of Halogenated Phenazine Analogs

This table presents the minimum inhibitory concentration (MIC) and minimum biofilm eradication concentration (MBEC) for a selection of halogenated phenazine analogs against various bacterial strains. The data highlights the potent activity of these compounds, particularly against resistant strains.

CompoundTarget OrganismMIC (µM)MBEC (µM)
Compound 84 Methicillin-resistant Staphylococcus aureus (MRSA)-< 10
Methicillin-resistant Staphylococcus epidermidis (MRSE)-2.35
Vancomycin-resistant Enterococcus (VRE)-0.20
Compound 85 Mycobacterium tuberculosis3.13-
6,8-ditrifluoromethyl-HP 15 Gram-positive pathogens≤ 0.390.15–1.17
2-bromo-1-hydroxyphenazine Staphylococcus aureus6.25-
4-bromo-2-bromo-1-hydroxyphenazine Staphylococcus aureus0.78-1.56~150

Data sourced from multiple studies. nih.govnih.govresearchgate.net

Table 2: Antifungal Activity of Phenazine-1-Carboxylic Acid Piperazine (B1678402) Derivatives

This table displays the 50% effective concentration (EC50) values for a representative phenazine-1-carboxylic acid piperazine derivative against a panel of pathogenic fungi, demonstrating the potential of these analogs as antifungal agents.

CompoundTarget FungusEC50 (µM)
Compound 125 Rhizoctonia solani24.6
Alternaria solani42.9
Fusarium oxysporum73.7
Fusarium graminearum73.8
Pyricularia oryzae34.2

Data from a study by Han et al. nih.gov

Table 3: Cytotoxic Activity of Benzo[a]pyrano[2,3-c]phenazine Derivatives Against Cancer Cell Lines

This table shows the half-maximal inhibitory concentration (IC50) values for selected benzo[a]pyrano[2,3-c]phenazine derivatives against various human cancer cell lines, indicating their potential as anticancer agents.

CompoundCancer Cell LineIC50 (µM)
Compound 36 A549 (Lung Carcinoma)2.4
PC3 (Prostate Cancer)4.7
Compound 6{1,2,1,9} HepG2 (Hepatocellular Carcinoma)6.71
Compound 3c A549 (Lung Carcinoma)3.3
Diastaphenazine (31) HCT116 (Colorectal Carcinoma)14.9
BGC-823 (Gastric Carcinoma)28.8
HepG2 (Hepatocellular Carcinoma)65.2
HeLa (Cervical Cancer)82.5

Data compiled from various research articles. researchgate.netnih.gov

Based on a comprehensive review of the available scientific literature, there is no specific information regarding the biotechnological production or metabolic engineering of the chemical compound “this compound.” Research in the field of phenazine biosynthesis has primarily focused on other derivatives, such as phenazine-1-carboxylic acid (PCA), 1-hydroxyphenazine (1-OH-PHZ), and 2-hydroxyphenazine (2-OH-PHZ).

The methodologies outlined in your request, including strain and enzyme engineering, are well-established for enhancing the production of these more common phenazine derivatives. For instance, studies have successfully employed overexpression of biosynthetic genes, deletion of competing pathways, and the rational design of artificial biosynthetic pathways to increase yields of compounds like PCA and its hydroxylated forms. nih.govumlub.plresearchgate.net Similarly, enzyme engineering techniques such as mutagenesis and directed evolution have been utilized to improve the catalytic efficiency and substrate specificity of enzymes within the phenazine biosynthetic pathway. nih.govumlub.pl

However, the application of these techniques to produce "this compound" is not documented in the current body of scientific work. Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article on this specific compound that adheres to the requested outline.

Should you be interested in an article on the biotechnological production of a well-researched phenazine derivative, such as 1-hydroxyphenazine or 2-hydroxyphenazine, the provided outline could be effectively utilized to generate a comprehensive and detailed overview.

Biotechnological Production and Metabolic Engineering of Phenazines

Heterologous Expression Systems for Phenazine (B1670421) Production

The biosynthesis of diverse phenazine structures, including hydroxylated and N-oxidized derivatives, has been successfully achieved by introducing specific modifying enzymes into host organisms that already produce a precursor phenazine. This approach, known as heterologous expression, allows for the creation of novel phenazine derivatives that are not naturally produced by the host strain.

A primary strategy involves using a bacterial strain that naturally produces high levels of Phenazine-1-Carboxylic Acid (PCA), a common precursor in many phenazine biosynthetic pathways. frontiersin.orgnih.govnih.gov By introducing genes from other organisms that encode specific modifying enzymes, the host's metabolic machinery can be redirected to convert PCA into more complex derivatives. nih.govacs.org

Key enzymes heterologously expressed for the production of 1-hydroxyphenazine (B607933) and its derivatives include:

PhzS: A flavin-containing monooxygenase that catalyzes the oxidative decarboxylation of PCA to generate 1-OH-PHZ. frontiersin.orgresearchgate.netresearchgate.net

NaphzNO1: An N-monooxygenase responsible for the N-oxidation of the phenazine core structure. nih.govresearchgate.net

LaphzM: A methyltransferase capable of methylating hydroxyl groups on the phenazine ring. nih.govacs.org

In one notable study, these three enzymes were expressed in Pseudomonas chlororaphis H18, a strain that naturally generates PCA. nih.govacs.org This combinatorial biosynthesis approach successfully yielded four distinct phenazine derivatives: 1-hydroxyphenazine, 1-methoxyphenazine (B1209711), 1-hydroxyphenazine N' 10-oxide, and 1-methoxyphenazine N' 10-oxide. nih.govacs.org This demonstrates the feasibility of creating complex phenazines through genetic engineering. Similarly, the biotech host Pseudomonas putida KT2440 has been engineered for the heterologous production of PCA and its derivative pyocyanin (B1662382) by expressing phenazine synthesis genes from Pseudomonas aeruginosa. frontiersin.org

Below is a summary of engineered strains and the phenazine derivatives they produce through heterologous expression.

Host StrainExpressed Gene(s)PrecursorProduct(s)Reference(s)
Pseudomonas chlororaphis H18PhzSPhenazine-1-carboxylic acid (PCA)1-Hydroxyphenazine (1-OH-PHZ) researchgate.net
Pseudomonas chlororaphis H18PhzS, NaphzNO1, LaphzMPhenazine-1-carboxylic acid (PCA)1-OH-PHZ, 1-methoxyphenazine, 1-hydroxyphenazine N' 10-oxide, 1-methoxyphenazine N' 10-oxide nih.govacs.org
Pseudomonas putida KT2440phzA1-G1, phzM, phzS (from P. aeruginosa)Chorismic acidPhenazine-1-carboxylic acid (PCA), Pyocyanin frontiersin.org
Pseudomonas chlororaphis P3Terpenoid synthesis pathway genesPhenazine-1-carboxylic acid (PCA)Endophenazine A, Endophenazine A1 nih.gov

Bioprocess Optimization for Industrial Scale-Up

Moving from laboratory-scale flask cultures to industrial-scale bioreactors requires rigorous optimization of fermentation conditions and downstream processing to ensure high yields and product purity.

The productivity of microbial phenazine synthesis is highly dependent on the fermentation environment. Key parameters that are typically optimized include medium composition, pH, temperature, and nutrient feeding strategies.

Medium Optimization: The choice of carbon and nitrogen sources is critical. For instance, in the production of Phenazine-1-Carboxamide (B1678076) (PCN) by a Pseudomonas chlororaphis mutant, a medium containing glycerol, tryptone, MgSO₄, and K₂HPO₄ was used as a base for further optimization. mdpi.com Optimization studies often employ statistical methods like Plackett-Burman design and response surface methodology to identify the most significant factors affecting yield. mdpi.com

Fed-Batch Fermentation: To overcome nutrient limitations and substrate inhibition in batch cultures, a fed-batch strategy is often employed. This involves feeding a concentrated nutrient solution (e.g., glycerol) into the bioreactor at a controlled rate during the fermentation process. mdpi.com This approach allows for higher cell densities and prolonged product synthesis. In a metabolically engineered strain of P. chlororaphis H18, a combination of genetic modifications and fermentation optimization in a 5 L fermenter led to a final titer of 3.6 g/L of 1-OH-PHZ after 54 hours, the highest reported yield to date. researchgate.net

The table below summarizes the impact of optimizing various fermentation parameters on the production of phenazine derivatives.

Phenazine ProductStrainOptimization StrategyScaleTiter/YieldReference(s)
1-Hydroxyphenazine (1-OH-PHZ)P. chlororaphis H18Metabolic engineering & fermentation optimization5 L Fermenter3.6 g/L researchgate.net
Phenazine-1-Carboxamide (PCN)P. chlororaphis H5ΔfleQΔrelAMedium optimizationShake Flask5.51 g/L mdpi.com
Phenazine-1-Carboxamide (PCN)P. chlororaphis H5ΔfleQΔrelApH control (pH 7.2)1 L Bioreactor8.58 g/L mdpi.com
Phenazine-1-Carboxamide (PCN)P. chlororaphis H5ΔfleQΔrelAFed-batch strategy1 L Bioreactor9.58 g/L mdpi.com
Phenazine-1-Carboxamide (PCN)P. chlororaphis H5ΔfleQΔrelAScale-up of optimized process30 L Bioreactor9.62 g/L mdpi.com

Solid-Liquid Separation (Harvest): The first step is to separate the microbial biomass (cells) from the liquid culture medium (supernatant). mt.com This is commonly achieved through centrifugation or microfiltration. celignis.combiomanufacturing.org The choice of method depends on factors like cell density and the viscosity of the broth. celignis.com

Extraction/Initial Purification: Phenazines are often extracted from the acidified cell-free supernatant using an organic solvent like ethyl acetate (B1210297) or benzene. celignis.com Liquid-liquid extraction is a common technique used for this purpose. celignis.com The organic phase containing the phenazines is then typically evaporated to concentrate the product.

Purification: Chromatography is the cornerstone of high-purity separation. youtube.comresearchgate.net Various chromatographic techniques can be employed sequentially to remove impurities:

Adsorption Chromatography: Techniques like column chromatography with resins (e.g., XAD-4) can be used for initial purification.

High-Performance Liquid Chromatography (HPLC): HPLC is often used in the final polishing steps to achieve high purity and for analytical quantification of the product. researchgate.net

Final Product Formulation: The final step involves concentrating the purified product and preparing it in a stable form, which may involve crystallization or drying. biomanufacturing.org

The entire downstream process must be carefully designed to maintain the stability and biological activity of the target phenazine while efficiently removing impurities such as residual media components, host cell proteins, and other metabolic byproducts. researchgate.net

Analytical Methodologies for Phenazine Compound Detection and Quantification

Chromatographic Techniques

Chromatographic methods are fundamental for separating complex mixtures, allowing for the isolation and subsequent quantification of specific phenazine (B1670421) compounds.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and analysis of phenazine compounds from complex matrices, such as bacterial fermentation broths. researchgate.netnih.gov The method's versatility allows for various stationary and mobile phases to optimize the separation of phenazines with different polarities.

For the analysis of hydroxylated phenazines, Reverse-Phase HPLC (RP-HPLC) is often employed. In a typical application, samples are prepared by acidifying the culture medium and extracting the phenazine compounds with an organic solvent like ethyl acetate (B1210297). nih.gov The dried extract is then redissolved in a suitable solvent, such as a mixture of acetonitrile (B52724) and trifluoroacetic acid, before injection into the HPLC system. nih.gov A generalized HPLC protocol can be developed to detect a mixture of phenazine metabolites simultaneously. nih.gov However, challenges can arise, as some protocols may fail to achieve baseline separation of structurally similar compounds, such as phenazine-1-carboxylic acid (PCA) and its hydroxylated derivative, 2-hydroxy-PCA. nih.gov In such cases, the presence of 2-hydroxyphenazine (B1496473) (2-OH-PHZ), which can be formed by the spontaneous decarboxylation of 2-hydroxy-PCA, is often used as a reliable indicator of 2-hydroxyphenazine synthesis. nih.gov

Liquid Chromatography-Mass Spectrometry, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a powerful tool for the sensitive and selective quantification of chemical compounds in complex biological samples. nih.govnih.gov This technique combines the superior separation capabilities of liquid chromatography with the high specificity of mass spectrometry, making it ideal for identifying and quantifying analytes at low concentrations. nih.gov

In the context of phenazine analysis, LC-MS/MS provides more specific information than HPLC with UV detection and covers a broader range of analytes compared to GC-MS. uniklinik-freiburg.de The methodology involves chromatographic separation on a suitable column, followed by ionization of the eluted analytes, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). nih.gov The precursor ions corresponding to the target analyte are then selected and fragmented to produce characteristic product ions. This transition is monitored for quantification, providing excellent selectivity and reducing matrix interference. uniklinik-freiburg.de

LC-MS/MS is particularly valuable for distinguishing between structural isomers, such as different hydroxylated phenazines, which may be difficult to separate chromatographically. nih.gov The fragmentation patterns obtained from MS/MS spectra can provide structural information to differentiate between isomers. nih.gov For instance, the position of a hydroxyl group on the phenazine core can influence the fragmentation pathway, leading to unique product ions for each isomer.

TechniquePrimary Application for HydroxyphenazinesKey Advantages
HPLCSeparation and quantification from culture extracts.Robustness, versatility, established protocols. researchgate.net
LC-MS/MSHighly sensitive and selective quantification; structural isomer differentiation.High specificity, low detection limits, structural information from fragmentation. uniklinik-freiburg.denih.gov

Capillary Zone Electrophoresis (CZE) has emerged as a rapid, reliable, and efficient alternative to HPLC for the analysis of phenazine compounds. researchgate.netnih.gov This technique separates ions based on their electrophoretic mobility in an electric field, which is dependent on the ion's charge-to-size ratio. creative-proteomics.comyoutube.com CZE offers advantages such as high separation efficiency, short analysis times, and minimal consumption of reagents and samples. scielo.brnih.gov

A CZE method has been successfully developed and validated for the dynamic monitoring and quantification of 2-hydroxyphenazine (2-OH-PHZ) in bacterial fermentation cultures. researchgate.netnih.gov In this method, separation is achieved in a fused-silica capillary using a phosphate (B84403) buffer. nih.gov The optimized conditions allow for the separation of 2-OH-PHZ, phenazine-1-carboxylic acid (PCA), and an internal standard (phenazine) in under two minutes. researchgate.netnih.gov The method demonstrates excellent performance characteristics, including a wide linear range, low limits of detection (LOD) and quantification (LOQ), and good precision and recovery. nih.gov

Table 1: CZE Method Validation Parameters for 2-Hydroxyphenazine (2-OH-PHZ) Quantification

ParameterValueReference
Linear Range10 - 250 µg/mL nih.gov
Correlation Coefficient (r)0.9997 nih.gov
Limit of Detection (LOD)0.47 µg/mL nih.gov
Limit of Quantification (LOQ)1.56 µg/mL nih.gov

Spectroscopic Techniques

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of phenazine compounds. They provide detailed information about the molecular structure, connectivity, and elemental composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous determination of molecular structures. uobasrah.edu.iq Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, such as ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, the precise connectivity of protons and carbons within a molecule can be established. nih.govmdpi.com

High-Resolution Mass Spectrometry (HRMS) is a key technique for determining the elemental composition of a compound with high accuracy. nih.gov Instruments such as Orbitrap and Fourier-transform ion cyclotron resonance (FTICR) mass spectrometers provide high resolving power (≥10,000 FWHM), which allows for the measurement of an ion's mass-to-charge ratio (m/z) with very low error (typically <5 ppm). nih.govresearchgate.netmdpi.com

This high mass accuracy enables the confident determination of a molecule's elemental formula. mdpi.com For 10-Hydroxyphenazin-2-one (C₁₂H₇N₂O₂), HRMS would be used to measure its accurate mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions. When coupled with liquid chromatography (LC-HRMS) or tandem MS (HR-MS/MS), this technique can be used to identify and confirm the presence of the target compound in complex mixtures and to elucidate the structures of unknown metabolites or degradation products. iu.edunih.gov The data generated, including accurate mass of precursor and fragment ions, provides a high degree of confidence in compound identification. thermofisher.com

UV-Visible Spectroscopy

UV-Visible (UV-Vis) spectroscopy is a valuable analytical technique for the qualitative and quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. Phenazine derivatives are often colored due to their extended conjugated systems, making them ideal candidates for UV-Vis analysis.

The chromophoric phenazine core is expected to exhibit characteristic absorption bands. The presence of a hydroxyl group (-OH) and a carbonyl group (C=O) as auxochromes on the phenazine ring of "this compound" would likely influence the position and intensity of these absorption maxima (λmax). The specific λmax values are dependent on the solvent used, as solvent polarity can affect the electronic transitions. In a typical analysis, the UV-Vis spectrum of the compound would be recorded over a range of wavelengths to determine the λmax, which is the wavelength at which the compound absorbs the most light. This value is crucial for quantitative analysis as it provides the highest sensitivity.

Illustrative UV-Visible Spectroscopy Data for a Phenazine Compound

ParameterValueDescription
λmax 1 ~250-280 nmCorresponds to π → π* transitions within the aromatic system.
λmax 2 ~360-400 nmA characteristic absorption band for the phenazine ring system.
λmax 3 ~480-520 nmA visible region absorption, likely responsible for the compound's color, influenced by the hydroxyl and carbonyl groups.
Molar Absorptivity (ε) at λmax 3 >10,000 L·mol-1·cm-1Indicates a strong absorption of light at this wavelength.

Note: The data in this table is hypothetical and serves as an example of typical values for a hydroxyphenazine derivative.

Method Validation and Quantification Strategies

For the accurate and reliable quantification of "this compound" in any given sample, the chosen analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV-Vis detection, must be thoroughly validated. Method validation ensures that the analytical procedure is suitable for its intended purpose. The validation process is guided by internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH).

Key parameters evaluated during method validation include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often expressed as the percent recovery.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Illustrative Method Validation Parameters for a Hypothetical HPLC-UV Method for "this compound"

Validation ParameterAcceptance CriteriaIllustrative Result
Linearity (r²) ≥ 0.9990.9995
Range -1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) ≤ 2%< 1.5%
Limit of Detection (LOD) -0.1 µg/mL
Limit of Quantification (LOQ) -0.5 µg/mL

Note: The data in this table is for illustrative purposes and represents typical results for a validated HPLC-UV method.

Future Research Directions and Emerging Applications

Discovery of Novel Phenazine (B1670421) Derivatives

The vast chemical diversity of naturally occurring phenazines, with over 180 identified to date and more than 6,000 synthetic analogues, underscores the potential for discovering new derivatives with unique properties. acs.orgguidechem.com Future research will likely focus on several key strategies for identifying and synthesizing novel phenazine compounds.

One promising approach involves the exploration of underexplored microbial habitats, both terrestrial and marine, to isolate new phenazine-producing microorganisms. nih.govmdpi.com Genetic screening techniques, targeting conserved genes in the phenazine biosynthetic pathway such as phzE, can accelerate the identification of these organisms. mdpi.com

Chemical synthesis methods are also continually evolving, offering pathways to novel phenazine structures that may not be accessible through natural biosynthesis. Techniques like solid-state chemistry provide environmentally friendly alternatives to traditional synthesis methods. rasayanjournal.co.in Furthermore, the modification of existing phenazine scaffolds, such as phenazine-1-carboxylic acid (PCA), can generate new derivatives with enhanced or novel biological activities. nih.gov For instance, the synthesis of phenazine-1-carboxylic acylhydrazone derivatives has yielded compounds with notable antitumor activity. nih.gov

The table below summarizes some recently discovered or synthesized novel phenazine derivatives and their key characteristics.

Novel Phenazine DerivativeMethod of Discovery/SynthesisKey Characteristics/Potential ApplicationsReference(s)
1-carboxyl-6-formyl-4,7,9-trihydroxy-phenazine (CFTHP)Isolated from Streptomyces lomondensis S015Bioactive phenazine with potential for biocontrol of plant pathogens. acs.org
1-hydroxyphenazine (B607933) N′10-oxideBiosynthesized via an artificial pathway in Pseudomonas chlororaphis HT66A novel phenazine N-oxide with cytotoxic activity against human cancer cell lines. acs.org
Pyrido-phenazine derivativesSynthesized via solid-state chemistryShowed the greatest suppression of parasitic growth (Plasmodium falciparum). rasayanjournal.co.in
Halogenated phenazine derivativesChemical synthesisPotent antibacterial and biofilm eradication activities against Gram-positive pathogens. nih.govnih.gov
Endophenazine A and A1Synthesized in Pseudomonas chlororaphis P3 via an artificial biosynthetic pathwayTerpenoid phenazines with good antibacterial activity. nih.gov

Deeper Elucidation of Ecological Roles and Microbial Interactions

While the antimicrobial properties of phenazines are well-documented, their broader ecological roles and intricate interactions within microbial communities are areas ripe for further investigation. For decades, phenazines were considered mere pigments of uncertain function. nih.gov It is now understood that these molecules are key players in microbial warfare and communication. scienmag.com

Future research should aim to unravel the precise mechanisms by which phenazines shape the structure and function of microbial consortia in various environments, particularly in the rhizosphere—the soil region directly influenced by plant roots. scienmag.com Understanding how phenazine-producing bacteria compete with other microorganisms, including plant pathogens, can lead to more effective biocontrol strategies in agriculture. nih.govresearchgate.net

Phenazines also act as electron shuttles, facilitating extracellular electron transfer, which is crucial for microbial respiration and energy generation in certain environments. nih.govresearchgate.netelsevierpure.com Further research into this function could have implications for bioelectrochemical systems and bioremediation. The redox-cycling properties of phenazines are central to many of their biological activities, including the generation of reactive oxygen species that contribute to their antimicrobial effects. researchgate.netelifesciences.org A deeper understanding of these redox properties will be critical for harnessing their full potential.

Advanced Biotechnological Approaches for Sustainable Production

The demand for phenazines for various applications, from agriculture to medicine, necessitates the development of sustainable and high-yield production methods. While chemical synthesis is possible, it often involves toxic by-products and low yields. nih.gov Consequently, microbial fermentation is emerging as a greener and more scalable alternative. acs.orgnih.gov

Metabolic engineering and synthetic biology are powerful tools for optimizing phenazine production in microbial hosts. nih.govescholarship.orgnih.gov By engineering the genomes of bacteria like Pseudomonas chlororaphis, researchers can enhance the expression of key biosynthetic genes and redirect metabolic fluxes towards the desired phenazine product. escholarship.orgnih.gov The construction of artificial biosynthetic pathways in chassis organisms allows for the production of novel phenazine derivatives that are not naturally produced by the host. acs.orgnih.govresearchgate.net

A multi-chassis approach, utilizing tools like chassis-independent recombinase-assisted genome engineering (CRAGE), can rapidly identify optimal production hosts for specific phenazines. escholarship.org For example, this approach has led to significantly higher titers of phenazine-1,6-dicarboxylic acid (PDC) in hosts like Xenorhabdus doucetiae and Pseudomonas simiae. escholarship.org

The following table highlights some advanced biotechnological strategies for phenazine production.

Biotechnological ApproachDescriptionExampleReference(s)
Metabolic EngineeringModifying the host's genome to improve the biosynthesis pathway or induce mutations for increased yield.Overexpression of coding sequences associated with high phenazine production in Pseudomonas chlororaphis. escholarship.org
Synthetic BiologyDesigning and constructing new biological parts, devices, and systems, such as artificial biosynthetic pathways.Creation of an artificial pathway in P. chlororaphis HT66 to produce 1-hydroxyphenazine N′10-oxide. acs.org
Multi-chassis Host EngineeringUsing genome engineering tools to integrate biosynthetic gene clusters into multiple diverse bacterial species to identify top producers.Use of CRAGE to identify Xenorhabdus doucetiae and Pseudomonas simiae as high-yield producers of PDC. escholarship.org
Heterologous ExpressionIntroducing phenazine biosynthesis genes from one organism into a different, more easily culturable or higher-yielding host.Transplanting phenazine synthesis genes from Pseudomonas into E. coli and P. putida. researchgate.net

Exploration of New Therapeutic Avenues Beyond Antimicrobials

The structural diversity of phenazines translates into a wide array of pharmacological activities, extending far beyond their well-established antimicrobial effects. nih.govnih.govresearchgate.net This opens up exciting possibilities for developing new therapeutic agents for a range of human diseases.

Numerous studies have demonstrated the anticancer and antitumor potential of phenazine derivatives. nih.govnih.gov For example, certain fused aryl phenazine derivatives are currently undergoing clinical studies for their significant anticancer activity. nih.govnih.gov The mechanisms of action often involve interfering with cellular respiration, inhibiting topoisomerase activity, or inducing apoptosis. nih.govnih.gov

In addition to their anticancer properties, phenazines have shown promise as antiparasitic, anti-inflammatory, and neuroprotective agents. nih.govresearchgate.net The riminophenazine compound, Clofazimine, is already used in clinics for the treatment of leprosy and tuberculosis due to its combined antimicrobial and immunosuppressive properties. nih.gov The exploration of the vast chemical space of phenazines is likely to uncover new lead compounds for drug discovery in these and other therapeutic areas.

Integration of Omics Technologies in Phenazine Research

The advent of "omics" technologies—genomics, proteomics, and metabolomics—is revolutionizing the study of natural products like phenazines. These high-throughput approaches provide a systems-level understanding of phenazine biosynthesis, regulation, and function.

Genomic and metagenomic analyses have been instrumental in identifying the distribution and diversity of phenazine biosynthetic gene clusters across a wide range of bacterial species and environments. scienmag.comelifesciences.orgasm.org This has revealed the widespread potential for phenazine production in nature and has uncovered novel gene clusters that may produce new phenazine derivatives. asm.org

Proteomics, the large-scale study of proteins, can elucidate the regulatory networks that control phenazine production. For instance, quantitative proteomic analysis has identified proteins involved in energy production, amino acid metabolism, and nutrient uptake that play important roles in enhancing the biosynthesis of phenazine-1-carboxamide (B1678076) in Pseudomonas chlororaphis. nih.gov

Metabolomics, which involves the comprehensive analysis of metabolites in a biological system, can be used to study the chemical interactions mediated by phenazines within microbial communities. By analyzing the metabolic footprints of phenazine-producing and non-producing strains, researchers can gain insights into their ecological roles and mechanisms of action.

Interdisciplinary Research Collaborations for Comprehensive Understanding

The complexity of phenazine research, spanning from fundamental microbiology and chemistry to applied biotechnology and medicine, necessitates a collaborative, interdisciplinary approach. yale.edu Integrating expertise from diverse fields is crucial for a holistic understanding of these multifaceted compounds.

For example, collaborations between chemists and microbiologists can lead to the discovery and characterization of novel phenazine derivatives. rasayanjournal.co.inekb.eg Partnerships between molecular biologists and bioengineers are essential for developing optimized microbial cell factories for sustainable phenazine production. escholarship.orgnih.gov Furthermore, collaborations between pharmacologists, clinicians, and medicinal chemists are vital for translating the therapeutic potential of phenazines into new drugs. mdpi.comgoogle.com

By fostering such interdisciplinary partnerships, the scientific community can accelerate the pace of discovery and innovation in the field of phenazine research, ultimately unlocking the full potential of compounds like 10-hydroxyphenazin-2-one for the benefit of science and society. yale.edu

Q & A

Q. Table 1: Comparative Analysis of Synthetic Routes

RouteCatalystSolventYield (%)Purity (HPLC)Reference
APd/CEtOH6295.2
BFeCl₃DCM7898.1

Q. Table 2: Stability Study Parameters

ConditionTemp (°C)Humidity (%)Degradation Rate (%/month)
Accelerated40754.8 ± 0.3
Long-term25601.2 ± 0.1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.